molecular formula C8H10F3N3O4 B1459274 3-(1,2,4-Oxadiazol-5-yl)morpholine; trifluoroacetic acid CAS No. 1803603-99-7

3-(1,2,4-Oxadiazol-5-yl)morpholine; trifluoroacetic acid

Cat. No. B1459274
M. Wt: 269.18 g/mol
InChI Key: CUHHUMSDFZADAH-UHFFFAOYSA-N
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Description

3-(1,2,4-Oxadiazol-5-yl)morpholine; trifluoroacetic acid (TFA) is a versatile and important reagent used in organic synthesis. It is a member of the family of oxadiazol-5-yl morpholine compounds, which are used in a wide variety of applications, including the synthesis of a variety of organic compounds, the synthesis of peptides and proteins, and the stabilization of metal complexes. TFA is a powerful reagent used to control pH, and it is a common component of many organic synthesis protocols.

Scientific Research Applications

Therapeutic Potential of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are known for their wide range of biological activities, making them an area of intense study for the development of new therapeutic agents. These compounds exhibit a broad spectrum of pharmacological properties, including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal effects (Verma et al., 2019). This wide range of activities is attributed to the oxadiazole ring's ability to effectively bind with different enzymes and receptors through numerous weak interactions, enhancing its potential for diverse therapeutic applications.

Synthetic and Medicinal Chemistry Applications

The structural uniqueness of the 1,3,4-Oxadiazole core also renders these compounds as valuable scaffolds in synthetic and medicinal chemistry for the design of new drugs. Their peculiar structural feature, with pyridine-type nitrogen atoms, provides beneficial interactions within biological systems. Recent advances in the synthesis of 1,3,4-oxadiazole derivatives have highlighted their potential in developing novel therapeutic agents with enhanced efficacy and reduced toxicity (Nayak & Poojary, 2019). These compounds are being extensively used and studied for the treatment of various ailments, contributing significantly to the field of medicinal chemistry.

Drug Development and Biological Studies

Significant research efforts have been dedicated to exploring the biological activities of 1,3,4-oxadiazole containing compounds. These efforts have resulted in identifying compounds with high therapeutic potency across a variety of conditions. The pharmacological importance of the 1,3,4-oxadiazole core in drug development is underscored by its inclusion in compounds demonstrating effective antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, insecticidal, and anti-parasitic activities (Rana et al., 2020).

properties

IUPAC Name

3-(1,2,4-oxadiazol-5-yl)morpholine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.C2HF3O2/c1-2-10-3-5(7-1)6-8-4-9-11-6;3-2(4,5)1(6)7/h4-5,7H,1-3H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUHHUMSDFZADAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C2=NC=NO2.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,2,4-Oxadiazol-5-yl)morpholine; trifluoroacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1,2,4-Oxadiazol-5-yl)morpholine; trifluoroacetic acid
Reactant of Route 2
3-(1,2,4-Oxadiazol-5-yl)morpholine; trifluoroacetic acid
Reactant of Route 3
3-(1,2,4-Oxadiazol-5-yl)morpholine; trifluoroacetic acid
Reactant of Route 4
3-(1,2,4-Oxadiazol-5-yl)morpholine; trifluoroacetic acid
Reactant of Route 5
3-(1,2,4-Oxadiazol-5-yl)morpholine; trifluoroacetic acid
Reactant of Route 6
3-(1,2,4-Oxadiazol-5-yl)morpholine; trifluoroacetic acid

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